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For Researchers, Scientists, and Drug Development Professionals

Introduction
SR 146131 is a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1)

receptor.[1] As a key regulator of various physiological processes including satiety, gallbladder

contraction, and pancreatic enzyme secretion, the CCK1 receptor is a significant target for

therapeutic development. This document provides a comprehensive overview of the in vitro

pharmacological properties of SR 146131, presenting key quantitative data, detailed

experimental methodologies, and visual representations of its mechanism of action.

Data Presentation
The in vitro activity of SR 146131 has been quantified through various binding and functional

assays. The following tables summarize the key parameters, highlighting its high affinity and

selectivity for the CCK1 receptor, as well as its functional efficacy.

Table 1: Receptor Binding Affinity of SR 146131
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IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates a higher binding

affinity.

Table 2: Functional Activity of SR 146131 at the Human
CCK1 Receptor

🔒 FULL PROTOCOL TRUNCATED
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data, please view the interactive version.
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EC₅₀: Half maximal effective concentration. This value represents the concentration of a drug

that induces a response halfway between the baseline and maximum after a specified

exposure time.

Experimental Protocols
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The following are detailed methodologies for the key in vitro assays used to characterize SR
146131.

Radioligand Binding Assay
This assay is employed to determine the binding affinity of SR 146131 to the CCK1 and CCK2

receptors.

1. Membrane Preparation:

Cells stably expressing the human CCK1 (e.g., 3T3-hCCK1) or CCK2 (e.g., CHO-hCCK2)

receptor are cultured and harvested.

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM

EDTA with protease inhibitors).

The homogenate is centrifuged at a low speed to remove cellular debris.

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in a binding buffer. The protein

concentration is determined using a standard protein assay.[5]

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains the prepared cell membranes, a fixed concentration of the radioligand

(e.g., [¹²⁵I]-BH-CCK-8S), and varying concentrations of the unlabeled test compound (SR
146131).

For total binding, the unlabeled compound is omitted. For non-specific binding, a high

concentration of a known CCK receptor ligand is added.

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

3. Separation and Detection:
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The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber

filter, which traps the membranes.

The filters are washed with ice-cold buffer to remove any unbound radioligand.

The radioactivity retained on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

Specific binding is calculated by subtracting non-specific binding from total binding.

The data is then plotted as the percentage of specific binding versus the log concentration of

the competitor (SR 146131).

The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression

analysis.

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of SR 146131 to stimulate Gq-protein coupled CCK1

receptors, leading to an increase in intracellular calcium.

1. Cell Preparation:

Cells expressing the CCK1 receptor (e.g., 3T3-hCCK1) are seeded into black-walled, clear-

bottom 96-well plates and cultured to form a confluent monolayer.[6]

2. Dye Loading:

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[4]

The dye is loaded into the cytoplasm of the cells during incubation (e.g., 60 minutes at

37°C).[4]

After loading, the cells are washed to remove any excess extracellular dye.[4]

3. Compound Addition and Signal Detection:
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The plate is placed in a fluorescence plate reader with kinetic reading capabilities.

Varying concentrations of SR 146131 are added to the wells.

The fluorescence intensity is measured over time, immediately before and after the addition

of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

The change in fluorescence intensity is plotted against the concentration of SR 146131.

The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways activated by SR 146131 and the general workflows of the experimental procedures.
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Caption: SR 146131 signaling at the CCK1 receptor.
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Caption: Radioligand binding assay workflow.
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Caption: Calcium mobilization assay workflow.

Conclusion
SR 146131 is a highly potent and selective CCK1 receptor agonist. In vitro studies demonstrate

its high binding affinity for the human CCK1 receptor and its ability to act as a full agonist for

Gq-mediated signaling pathways, such as intracellular calcium release and inositol phosphate

formation. Its partial agonism on the MAPK pathway and immediate early gene expression
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suggests a potential for biased signaling, which warrants further investigation. The provided

data and methodologies offer a solid foundation for researchers and drug development

professionals working with this compound and the CCK1 receptor. Further studies are needed

to establish a broader selectivity profile against other G-protein coupled receptors and to fully

elucidate the downstream consequences of MAPK pathway activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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